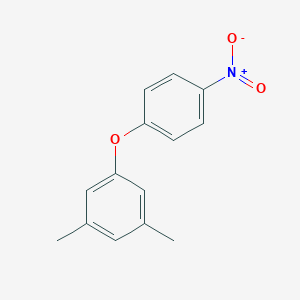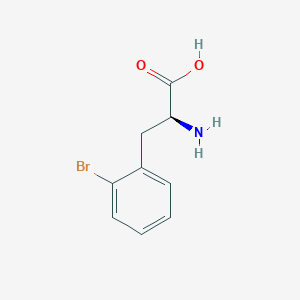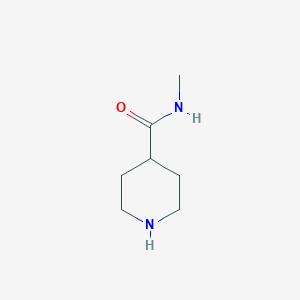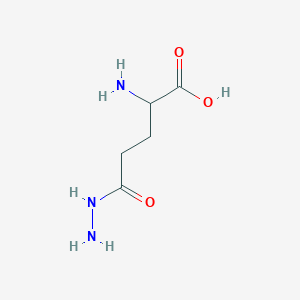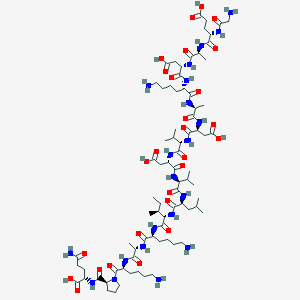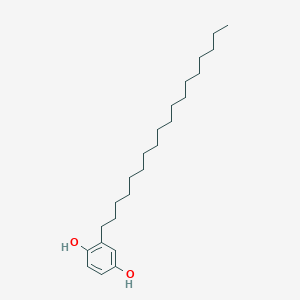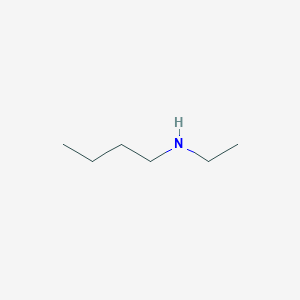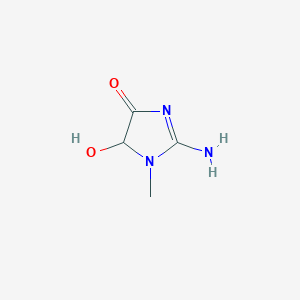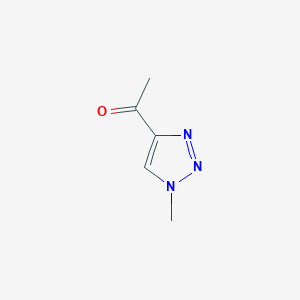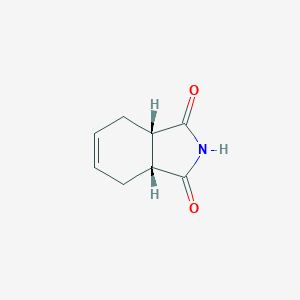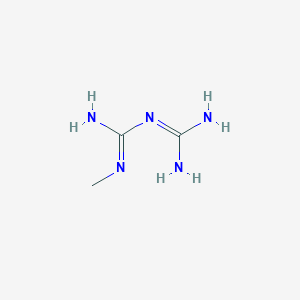
1-甲基双胍
描述
1-Methylbiguanide, also known as metformin, is a compound that is structurally related to biguanide derivatives. It is not directly discussed in the provided papers, but these papers do discuss related compounds and their properties, which can provide insights into the characteristics of 1-methylbiguanide.
Synthesis Analysis
The synthesis of related biguanide derivatives is described in the papers. For instance, fluorinated 1-arylbiguanides have been synthesized with various substituents on the aromatic ring, indicating that the biguanide core can be modified to produce compounds with different properties . Additionally, aminoguanidinium 1-methyl-5-nitriminotetrazolate, a compound with a related structure, was synthesized through a reaction involving methylation and nitration, suggesting that similar methods could potentially be applied to the synthesis of 1-methylbiguanide .
Molecular Structure Analysis
The molecular structure of 1-methyl-1,2-dinitroguanidine, a compound with a similar core to 1-methylbiguanide, exhibits planar geometry with an intramolecular hydrogen bond, although the molecule itself is slightly nonplanar . This information can be extrapolated to suggest that 1-methylbiguanide may also exhibit some degree of planarity and could form intramolecular hydrogen bonds, affecting its molecular interactions and stability.
Chemical Reactions Analysis
The chemical reactions of related compounds provide insights into the reactivity of biguanide derivatives. For example, 1,2-diamino-3-phenylguanidine, a urea derivative, can react with diphenylcarbodi-imide to yield heterocyclic compounds, indicating that biguanides can participate in the formation of heterocycles . This suggests that 1-methylbiguanide may also be reactive under certain conditions and could be used as a precursor for synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated 1-arylbiguanides have been described, with some compounds exhibiting anti-inflammatory, anorexigenic, and antimicrobial activities . These properties are significant because they suggest that biguanide derivatives, including 1-methylbiguanide, may have potential pharmacological applications. The electron impact fragmentation of these compounds has also been investigated, which is important for understanding their stability and behavior under ionizing conditions .
科学研究应用
突变和遗传研究
1-甲基双胍及其类似物在突变和遗传研究领域具有重要意义。例如,相关化合物N-甲基-N'-硝基-N-亚硝基胍已被广泛用作强力诱变剂。对大肠杆菌的研究表明其在特定位点诱发突变的特异性,使其在研究染色体复制和定位(Guerola, Ingraham, & Cerdá-Olmedo, 1971)方面具有价值。此外,已建立了大肠杆菌K12中N-甲基-N′-硝基-N-亚硝基胍诱变的最佳条件,证明了其诱发突变的有效性(Adelberg, Mandel, & Chen, 1965)。
分子和生化研究
1-甲基双胍类似物在分子和生化研究中发挥着关键作用。通过类似N-甲基-N-亚硝基脲和N-甲基-N-亚硝基-N′-硝基胍的化合物对DNA甲基化的研究对于理解这些药剂的诱变和致癌性质至关重要(Lawley, 1968)。此外,相关致癌物如3,3-二甲基-1-苯基三氮唑与大鼠组织中核酸的相互作用突显了这些化合物在癌症研究中的重要性,特别是在理解DNA修饰和恶性转化的启动方面(Kleihues, Kolar, & Margison, 1976)。
癌症研究和化疗
1-甲基双胍及其衍生物在癌症研究和化疗中具有重要意义。DNA修复途径在控制甲基化损伤毒性方面的相互作用,特别是与N-甲基-N′-硝基-N-亚硝基胍等化合物的相互作用,已成为了了解癌症化疗中细胞毒性机制的焦点(Cejka & Jiricny, 2008)。MGMT测试在临床实践中的作用,特别是在评估胶质瘤中启动子甲基化方面,展示了这些化合物在指导癌症靶向治疗方面的临床相关性(Cankovic et al., 2013)。
其他应用
除了主要关注领域外,1-甲基双胍及其相关化合物在各种其他科学研究中也有应用。例如,格列美脂对体外葡萄糖和甲基乙二醛形成的高级糖基化终产物的抗糖基化作用表明了这些化合物的更广泛的生化意义(Li et al., 2008)。
安全和危害
未来方向
作用机制
Target of Action
1-Methylbiguanide, also known as Metformin, primarily targets the liver, decreasing the production of glucose during digestion . It also targets skeletal muscle tissue, making it more sensitive to insulin .
Mode of Action
1-Methylbiguanide interacts with its targets by increasing insulin sensitivity and reducing insulin resistance . This helps cells absorb glucose for energy, decreases the production of glucose in the liver, and reduces the concentration of glucose in the bloodstream .
Biochemical Pathways
1-Methylbiguanide affects several biochemical pathways. It inhibits mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors . The therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i, suggesting the involvement of additional mechanisms .
Pharmacokinetics
It is known that the therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are significant factors in its mechanism of action .
Result of Action
The result of 1-Methylbiguanide’s action is a decrease in blood glucose levels, which helps manage diabetes . In conditions like Polycystic Ovary Syndrome (PCOS), 1-Methylbiguanide decreases insulin levels, which then decrease luteinizing hormone and androgen levels, helping regulate the menstrual cycle .
Action Environment
The action, efficacy, and stability of 1-Methylbiguanide can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and physical activity levels can all impact the drug’s effectiveness
属性
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5/c1-7-3(6)8-2(4)5/h1H3,(H6,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPWQEHTPOFCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167032 | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylbiguanide | |
CAS RN |
1609-00-3 | |
| Record name | 1-Methylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLBIGUANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9BB0L32CH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-methylbiguanide being investigated as a potential tool for assessing renal function?
A1: Organic cation transporters (OCTs), specifically OCT2, play a crucial role in the renal excretion of various drugs and endogenous compounds. These transporters are primarily located in the proximal tubule of the kidney, a region often affected in kidney diseases. [] Metformin, a widely prescribed medication for type 2 diabetes, is known to target OCT2. [] The research explores the use of a radiolabeled form of metformin, Carbon-11-labeled metformin (11C-metformin), as a Positron Emission Tomography (PET) tracer. The study investigates whether the uptake and clearance of 11C-metformin can provide insights into OCT2 function and, consequently, overall renal function. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)

